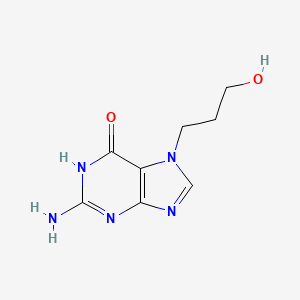
9-Demethoxyethanol-9-propanol Isoacyclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-Demethoxyethanol-9-propanol Isoacyclovir involves several steps, starting from the parent compound AcyclovirThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .
Chemical Reactions Analysis
9-Demethoxyethanol-9-propanol Isoacyclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
9-Demethoxyethanol-9-propanol Isoacyclovir has several applications in scientific research:
Chemistry: It is used as a reference material in analytical method development and validation.
Biology: The compound is studied for its antiviral properties and its potential to inhibit the replication of herpes viruses.
Medicine: Research is ongoing to explore its therapeutic potential in treating viral infections.
Industry: It is used in the quality control of pharmaceutical products containing Acyclovir.
Mechanism of Action
The mechanism of action of 9-Demethoxyethanol-9-propanol Isoacyclovir involves its incorporation into the viral DNA, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerase, an enzyme crucial for the replication of viral DNA .
Comparison with Similar Compounds
9-Demethoxyethanol-9-propanol Isoacyclovir is compared with other similar compounds such as:
Acyclovir: The parent compound, known for its antiviral activity.
Valacyclovir: A prodrug of Acyclovir with improved bioavailability.
Ganciclovir: Another antiviral compound with a similar mechanism of action but different spectrum of activity.
Famciclovir: A prodrug of Penciclovir, used to treat herpes virus infections.
This compound is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C8H11N5O2 |
|---|---|
Molecular Weight |
209.21 g/mol |
IUPAC Name |
2-amino-7-(3-hydroxypropyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2/c9-8-11-6-5(7(15)12-8)13(4-10-6)2-1-3-14/h4,14H,1-3H2,(H3,9,11,12,15) |
InChI Key |
ZXQLCYBGQKPABN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCCO)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















